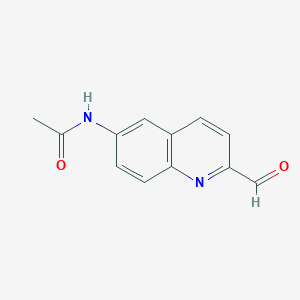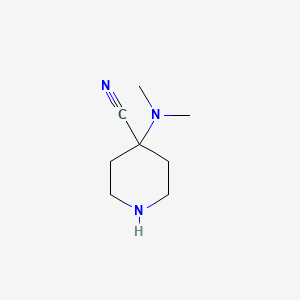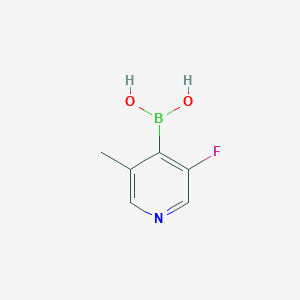
3-氟-5-甲基吡啶-4-硼酸
描述
3-Fluoro-5-methylpyridine-4-boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methylpyridine-4-boronic acid is 1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 3-Fluoro-5-methylpyridine-4-boronic acid is predicted to be 308.1±52.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . Its pKa is predicted to be 7.47±0.58 .科学研究应用
合成和有机化学
- 3-氟-5-甲基吡啶-4-硼酸被用作有机合成中的中间体。例如,它参与了通过Suzuki芳基偶联反应合成烯烃,苯乙烯和联苯衍生物。这使得它在天然产物和有机材料的合成中具有价值 (Sun Hai-xia et al., 2015)。
荧光和传感应用
- 硼酸,包括3-氟-5-甲基吡啶-4-硼酸等衍生物,在荧光传感中具有应用。它们与二醇相互作用形成环,用于荧光传感器中探测碳水化合物和生物活性物质。这对疾病预防,诊断和治疗有着重要意义 (S. Huang et al., 2012)。
材料化学和光物理学
- 在材料化学领域,特别是在荧光材料的制备中,硼酸衍生物发挥着重要作用。它们用于对硼二吡咯甲烷(BODIPYs)进行后功能化,这是一类以其在科学,医学和生物技术中的应用而闻名的化合物 (N. Boens et al., 2019)。
电合成和废水处理
- 硼酸的电合成应用,包括在掺硼电极上氧化类似化合物,对废水处理具有重要意义。例如,在掺硼金刚石电极上氧化3-甲基吡啶显示出在电有机合成和环境应用中的潜力 (J. Iniesta et al., 2001)。
催化和有机转化
- 硼酸,包括3-氟-5-甲基吡啶-4-硼酸衍生物,在有机转化中用作催化剂。它们在涉及羧酸和胺之间酰胺形成的反应中尤为重要,突显了它们在绿色化学中的作用 (K. Arnold et al., 2008)。
安全和危害
3-Fluoro-5-methylpyridine-4-boronic acid is classified as a hazardous substance. It may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include using only in a well-ventilated area, avoiding breathing dust/fumes, washing thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
未来方向
Boronic acids, including 3-Fluoro-5-methylpyridine-4-boronic acid, continue to be a focus of research due to their utility in various chemical reactions, particularly in carbon-carbon bond formation like Suzuki-Miyaura coupling . As such, future directions may include the development of more efficient synthesis methods and exploration of new reactions involving this compound.
作用机制
Target of Action
The primary target of 3-Fluoro-5-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Fluoro-5-methylpyridine-4-boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-Fluoro-5-methylpyridine-4-boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Fluoro-5-methylpyridine-4-boronic acid participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions that are widely used in organic synthesis .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also known that boronic acid derivatives, like this compound, can have prolonged shelf life and stability .
Result of Action
The result of the action of 3-Fluoro-5-methylpyridine-4-boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Fluoro-5-methylpyridine-4-boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of this compound can be influenced by the presence of protective groups .
生化分析
Biochemical Properties
3-Fluoro-5-methylpyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where 3-Fluoro-5-methylpyridine-4-boronic acid can inhibit enzymes by binding to their active sites .
Cellular Effects
The effects of 3-Fluoro-5-methylpyridine-4-boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-5-methylpyridine-4-boronic acid can affect the activity of kinases and phosphatases, leading to altered phosphorylation states of proteins involved in signaling pathways .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-methylpyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, 3-Fluoro-5-methylpyridine-4-boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-methylpyridine-4-boronic acid can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that 3-Fluoro-5-methylpyridine-4-boronic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-methylpyridine-4-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, 3-Fluoro-5-methylpyridine-4-boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .
Metabolic Pathways
3-Fluoro-5-methylpyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. This interaction can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-methylpyridine-4-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. The transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-methylpyridine-4-boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
(3-fluoro-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660546 | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-44-3 | |
| Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
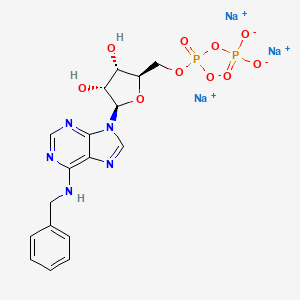
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
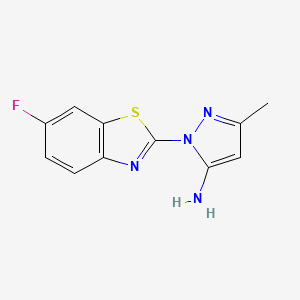
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
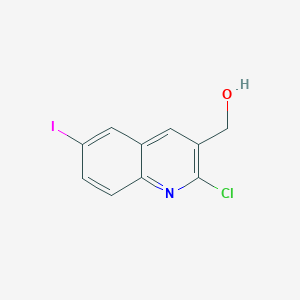
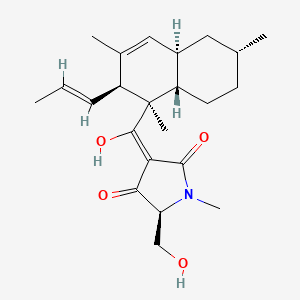
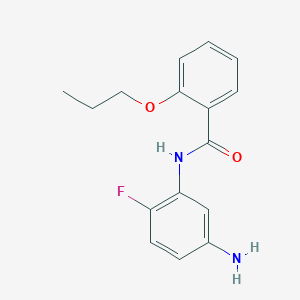
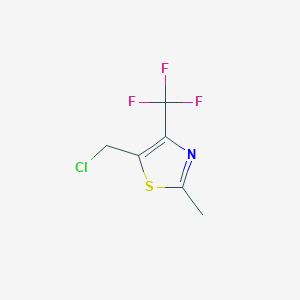
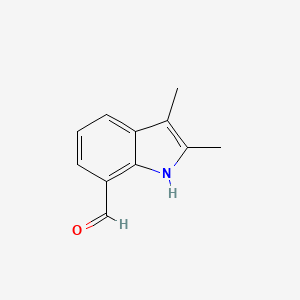
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)
